molecular formula C24H25N7O B2817309 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 1251559-50-8

2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Katalognummer: B2817309
CAS-Nummer: 1251559-50-8
Molekulargewicht: 427.512
InChI-Schlüssel: GTUYBUWFQZQIBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine and pyrrolidine moieties. The final step involves the acylation of the amine group to form the acetamide linkage. Common reagents used in these reactions include various acids, bases, and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and process optimization techniques ensures the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately resulting in the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzimidazole, pyrimidine, and pyrrolidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular structure of the compound can be represented as follows:

C22H24N4O\text{C}_{22}\text{H}_{24}\text{N}_{4}\text{O}

This structure includes:

  • A benzodiazole moiety, which is known for its diverse biological activities.
  • A pyrimidine ring substituted with a pyrrolidine group, enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole and pyrimidine exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that similar compounds had IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity .

CompoundIC50 (nM)Cancer Type
2-(1H-benzodiazol) derivative18Breast Cancer
Pyrimidine derivative52Lung Cancer

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds related to this structure have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell growth and survival. The inhibition leads to increased apoptosis and reduced migration of cancer cells .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that compounds containing the benzodiazole and pyrimidine moieties may exhibit neuroprotective effects. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Preliminary studies suggest that these compounds can enhance cognitive functions in animal models .

Study 1: Anticancer Activity Evaluation

In a controlled study assessing the anticancer effects of similar compounds, researchers synthesized several derivatives based on the benzodiazole framework. The results showed that modifications at specific positions significantly affected their potency against cancer cells. The most potent derivative had an IC50 value of 18 nM , indicating strong potential for further development .

Study 2: Neuroprotective Potential

Another study investigated the neuroprotective effects of a related compound in a mouse model of neurodegeneration. The results indicated that treatment with the compound improved cognitive outcomes and reduced markers of oxidative stress compared to control groups .

Eigenschaften

IUPAC Name

2-(benzimidazol-1-yl)-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O/c1-17-14-22(29-24(26-17)30-12-4-5-13-30)27-18-8-10-19(11-9-18)28-23(32)15-31-16-25-20-6-2-3-7-21(20)31/h2-3,6-11,14,16H,4-5,12-13,15H2,1H3,(H,28,32)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUYBUWFQZQIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.